molecular formula C12H17N3S B7773213 N-[4-(dimethylamino)phenyl]-N'-prop-2-enylcarbamimidothioic acid

N-[4-(dimethylamino)phenyl]-N'-prop-2-enylcarbamimidothioic acid

Cat. No.: B7773213
M. Wt: 235.35 g/mol
InChI Key: GPVHHIJERGQLKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alexa Fluor 594 NHS Ester involves the reaction of a carboxylic acid derivative with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .

Industrial Production Methods

Industrial production of Alexa Fluor 594 NHS Ester follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesis and purification systems is common in industrial settings to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Alexa Fluor 594 NHS Ester primarily undergoes substitution reactions, particularly nucleophilic substitution. The NHS ester group is highly reactive towards nucleophiles, such as primary amines, which leads to the formation of stable amide bonds .

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of Alexa Fluor 594 NHS Ester with primary amines is a fluorescently labeled amide. This product is widely used in labeling proteins, antibodies, and other biomolecules for fluorescence-based detection and imaging .

Mechanism of Action

The mechanism of action of Alexa Fluor 594 NHS Ester involves its ability to form stable amide bonds with primary amines. This reaction results in the covalent attachment of the fluorescent dye to biomolecules, enabling their detection and visualization under fluorescence microscopy. The dye is insensitive to pH changes in the range of 4 to 10, ensuring consistent fluorescence signals .

Comparison with Similar Compounds

Similar Compounds

  • Alexa Fluor 488 NHS Ester
  • Alexa Fluor 647 NHS Ester
  • Texas Red NHS Ester
  • Bodipy-TR NHS Ester

Uniqueness

Alexa Fluor 594 NHS Ester is unique due to its specific excitation and emission maxima (~590 nm and 617 nm, respectively), which provide a distinct red fluorescence. This makes it particularly useful for multiplexing experiments where multiple fluorescent dyes are used simultaneously .

Conclusion

Alexa Fluor 594 NHS Ester is a versatile and widely used fluorescent dye in scientific research. Its ability to form stable conjugates with biomolecules and its distinct fluorescence properties make it invaluable in various applications, including biological imaging, fluorescence microscopy, and flow cytometry.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-N'-prop-2-enylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-4-9-13-12(16)14-10-5-7-11(8-6-10)15(2)3/h4-8H,1,9H2,2-3H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVHHIJERGQLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=NCC=C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)NC(=NCC=C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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